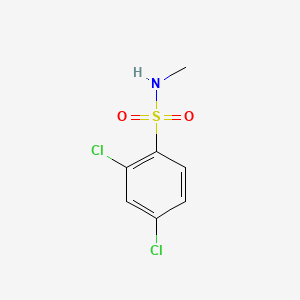

2,4-dichloro-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJNIZSIHRFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro N Methylbenzenesulfonamide and Derivatives

Classical and Contemporary Synthetic Approaches to Benzenesulfonamides

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with a rich history of methodological development. These approaches are broadly applicable to the synthesis of a wide array of benzenesulfonamides, including 2,4-dichloro-N-methylbenzenesulfonamide.

Amine-Sulfonyl Chloride Coupling Strategies

The most traditional and widely practiced method for constructing benzenesulfonamides is the reaction between a primary or secondary amine and a benzenesulfonyl chloride. In the context of this compound, this involves the coupling of methylamine (B109427) with 2,4-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A common procedure involves dissolving the amine in a suitable solvent, followed by the addition of the sulfonyl chloride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation and filtration, followed by washing and recrystallization to achieve high purity. The choice of base and solvent can influence the reaction rate and yield, with options ranging from aqueous sodium hydroxide (B78521) to organic bases like pyridine (B92270) or triethylamine (B128534) in solvents like dichloromethane (B109758) or tetrahydrofuran. For instance, a two-phase system using an aqueous ionic base and an organic solvent has been shown to increase yields and shorten reaction times. nsf.gov

The following table illustrates typical conditions for this classical approach:

| Amine | Sulfonyl Chloride | Base | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| Methylamine | 2,4-Dichlorobenzenesulfonyl chloride | Potassium Carbonate | Tetrahydrofuran/Water | Stirring at room temperature | High |

| o-Toluidine | 2,4-Dichlorobenzenesulfonyl chloride | None (amine in excess) | None (neat) | Boiling for 10 minutes | Not specified |

One-Pot Synthesis Techniques

To improve procedural efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of sulfonamides, a one-pot approach could involve the in-situ generation of the sulfonyl chloride from a sulfonic acid or thiol, followed immediately by the addition of the amine.

One such method involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in the same reaction vessel. This is achieved through copper-catalyzed aromatic decarboxylative halosulfonylation. acs.orgprinceton.edu This approach avoids the need to handle potentially unstable sulfonyl chloride intermediates. Another one-pot method facilitates the synthesis of N-substituted benzannulated triazoles from 2-aminobenzenesulfonamides, showcasing the versatility of one-pot procedures in generating complex sulfonamide derivatives. acs.org

Microwave-Assisted Synthesis of Sulfonamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. organic-chemistry.orgcu.edu.trnih.gov

A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need for isolating the corresponding sulfonyl chlorides. organic-chemistry.org This process typically involves the activation of the sulfonic acid with an agent like 2,4,6-trichloro- rsc.orgionike.comacs.org-triazine (TCT) under microwave irradiation, followed by the addition of the amine and further microwave heating. organic-chemistry.org This technique is lauded for its operational simplicity, high efficiency, and good functional group tolerance. organic-chemistry.org

The table below compares conventional heating with microwave-assisted synthesis for a generic sulfonamide formation:

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | Refluxing solvent |

| Microwave Irradiation | Minutes | Good to Excellent | Sealed vessel, controlled temperature and pressure |

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. These techniques utilize electricity to drive chemical transformations, often avoiding the need for harsh reagents. One approach involves the oxidative coupling of thiols and amines. researchgate.net Another innovative electrochemical method allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines through C-H activation. google.com This method is particularly noteworthy as it does not require pre-functionalization of the aromatic starting material.

Utilization of Amino Acid Precursors in Sulfonamide Synthesis

Amino acids serve as versatile and biocompatible precursors for the synthesis of a wide range of sulfonamide derivatives. The presence of both an amino and a carboxylic acid group allows for diverse chemical modifications. The synthesis of sulfonamides from amino acids typically involves the reaction of the amino group with a sulfonyl chloride under basic conditions. researchgate.net This approach benefits from the chirality, diverse side chains, and biological relevance of amino acids, making them attractive starting materials for the synthesis of bioactive sulfonamides. tandfonline.com

Reaction Optimization and Yield Enhancement Techniques for this compound Formation

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring a cost-effective and sustainable process. Several strategies can be employed to achieve these goals.

One key area of optimization lies in the N-alkylation or N-methylation of a primary sulfonamide, in this case, 2,4-dichlorobenzenesulfonamide (B1301883). Catalytic methods have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents, which is an environmentally benign approach as water is the only byproduct. ionike.comorganic-chemistry.org Transition metal catalysts, including those based on iron, manganese, and ruthenium, have proven effective in this transformation. ionike.comacs.orgorganic-chemistry.org For instance, an iron(II) chloride/potassium carbonate system can catalyze the N-alkylation of sulfonamides with benzylic alcohols with high yields. ionike.com Similarly, manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides with various alcohols under solvent-free conditions. organic-chemistry.org

Microwave-assisted N-methylation of sulfonamides offers a rapid and efficient alternative. A solvent-free synthesis of N-methyl and N,N-dimethylsulfonamides has been achieved by treating primary and secondary sulfonamides with trimethylsulfoxonium (B8643921) iodide and potassium hydroxide under microwave irradiation on an alumina (B75360) support. tandfonline.com

Furthermore, the principles of Design of Experiments (DoE) can be systematically applied to optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants and catalysts to identify the optimal parameters for maximizing the yield of this compound. nih.gov Flow chemistry is another powerful tool for reaction optimization, allowing for rapid screening of reaction conditions and improved control over reaction parameters, which can lead to higher yields and purity. rsc.orggoogle.comacs.org

The following table summarizes various catalytic systems for the N-alkylation of sulfonamides:

| Catalyst System | Alkylating Agent | Key Advantages | Reference |

|---|---|---|---|

| [Cp*IrCl2]2 / t-BuOK | Various alcohols | Simple, versatile, low catalyst loading | nih.gov |

| FeCl2 / K2CO3 | Benzylic alcohols | Environmentally benign, high yields | ionike.com |

| MnO2 | Various alcohols | Solvent-free, uses air, green | organic-chemistry.org |

| Mn(I) PNP pincer precatalyst | Benzylic and primary aliphatic alcohols | Excellent isolated yields, diverse substrate scope | acs.org |

Derivatization Strategies for Structural Diversification of the 2,4-Dichlorobenzenesulfonamide Scaffold

The 2,4-dichlorobenzenesulfonamide scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. Structural diversification of this core moiety can be achieved through several strategic modifications, primarily targeting the sulfonamide nitrogen, the aromatic ring, and the substituents on either of these components. These derivatization approaches allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

One of the most common strategies for diversifying the 2,4-dichlorobenzenesulfonamide scaffold is through the introduction of various substituents at the sulfonamide nitrogen atom. This is typically achieved by reacting 2,4-dichlorobenzenesulfonyl chloride with a diverse range of primary and secondary amines. This reaction allows for the incorporation of alkyl, aryl, and heterocyclic moieties, each imparting unique structural and electronic features to the final molecule.

Another key derivatization strategy involves the modification of the 2,4-dichlorinated benzene (B151609) ring. This can be accomplished through electrophilic aromatic substitution reactions to introduce additional functional groups at the vacant positions on the ring. Furthermore, the existing chloro substituents can be replaced or modified through nucleophilic aromatic substitution or cross-coupling reactions, although this is often more challenging due to the deactivating nature of the sulfonyl group.

A particularly fruitful approach to structural diversification involves a multi-step synthesis where a functionalized substituent is first attached to the sulfonamide nitrogen, and this substituent is then further modified. This modular approach allows for the construction of large and complex molecules with a high degree of structural diversity. An example of this is the synthesis of chalcone (B49325) derivatives, where an N-(4-acetylphenyl) group is first installed, followed by a Claisen-Schmidt condensation to build the chalcone framework. nih.govresearchgate.net

The exploration of these derivatization strategies has led to the development of extensive libraries of 2,4-dichlorobenzenesulfonamide derivatives. Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into the influence of different structural motifs on their biological activity, guiding the design of new and more potent therapeutic agents. nih.gov For instance, in a series of potent antidiabetic compounds, modifications on the 2,4-dichlorobenzene ring (referred to as the "A ring") were systematically explored to understand their effect on transcriptional activity. nih.gov

The following subsections will provide a more detailed overview of these derivatization strategies, supported by specific examples and research findings from the scientific literature.

Synthesis of Chalcone-Containing Derivatives

A notable example of derivatization involves the incorporation of a chalcone moiety into the 2,4-dichlorobenzenesulfonamide scaffold. This is typically achieved in a two-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 4-aminoacetophenone in refluxing dry pyridine to yield N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide. nih.gov In the second step, this intermediate undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a base, such as potassium hydroxide in anhydrous ethanol, to afford the final (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides. nih.govresearchgate.net This modular synthesis allows for the creation of a diverse library of compounds by simply varying the substituted benzaldehyde (B42025) used in the condensation step. nih.gov

Table 1: Synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide Derivatives

| Derivative | Substituted Benzaldehyde | Yield (%) |

|---|---|---|

| 4a | Benzaldehyde | 78 |

| 4b | 4-Methylbenzaldehyde | 82 |

| 4c | 4-Methoxybenzaldehyde | 85 |

| 4d | 4-Chlorobenzaldehyde | 75 |

| 4e | 4-(Dimethylamino)benzaldehyde | 65 |

Modifications on the Benzene Ring

Systematic structural modifications on the 2,4-dichlorobenzene ring of the scaffold have been explored to establish structure-activity relationships for various biological targets. In a study of analogs of the antidiabetic compound INT131, which features a 2,4-dichloro-N-(substituted-phenyl)benzenesulfonamide core, researchers investigated the impact of altering the substituents on this ring. nih.gov The study revealed that the nature and position of the substituents on the dichlorinated ring play a crucial role in the compound's potency and efficacy. For example, replacing one of the chloro atoms with a bromine atom at the 4-position was found to influence the ligand's affinity for its target protein. nih.gov These findings underscore the importance of the substitution pattern on the benzene ring for modulating the biological activity of the scaffold.

Table 2: Examples of Derivatization on the Benzene Ring of INT131 Analogs

| Analog | Modification on the 2,4-Dichlorobenzene Ring | Biological Target |

|---|---|---|

| INT131 | 2,4-Dichloro | PPARγ |

| Analog 1 | 4-Bromo-2-chloro | PPARγ |

| Analog 2 | 2-Chloro-4-trifluoromethyl | PPARγ |

| Analog 3 | 2,4-Dimethyl | PPARγ |

Introduction of Heterocyclic Moieties

Another effective strategy for the structural diversification of the 2,4-dichlorobenzenesulfonamide scaffold is the introduction of various heterocyclic rings. These moieties are often associated with a wide range of biological activities and can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The heterocyclic group can be incorporated at different positions, but a common approach is to attach it to the sulfonamide nitrogen. This can be achieved by reacting 2,4-dichlorobenzenesulfonyl chloride with an amino-substituted heterocycle. Alternatively, more complex multi-step syntheses can be employed to construct the heterocyclic ring system as part of the N-substituent. Research in this area has led to the synthesis of derivatives bearing moieties such as imidazoles, triazoles, and thiazoles, among others.

Structure Activity Relationship Sar Studies of 2,4 Dichloro N Methylbenzenesulfonamide Analogues

Impact of Aromatic Ring Substitutions on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. nih.gov In the context of benzenesulfonamide (B165840) analogues, halogenation patterns on the aromatic ring are a key determinant of potency and selectivity. The 2,4-dichloro substitution pattern serves as a common starting point for many biologically active compounds.

Research into analogues of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), a partial agonist of PPARγ, has shown that substitutions on the 2,4-dichlorinated benzene (B151609) ring (Ring A) are crucial for activity. nih.govnih.gov Specifically, substitutions at the 4-position were linked to higher transcriptional activity. nih.gov The introduction of a bromine atom at this position was found to enhance affinity, potentially by forming a halogen bond with the backbone nitrogen of the amino acid Phe282 and improving packing within the ligand-binding pocket through van der Waals interactions. nih.gov

In the development of inhibitors for various carbonic anhydrase (CA) isoforms, a 2-chloro or 2-bromo-benzenesulfonamide scaffold has been used as a core "ring". nih.gov The halogen atom in this position helps to orient the ring within the active site of the enzyme, which in turn affects the molecule's binding affinity and selectivity. nih.gov Further studies on anti-influenza agents revealed that additional fluorine or chlorine substitutions on the benzenesulfonamide scaffold could increase inhibitory potency by three to five times compared to the unsubstituted parent compound. nih.gov For instance, aniline (B41778) analogues with 3-Cl and 3-CF3 substitution groups demonstrated significantly improved antiviral potencies. nih.gov The crystal structure of 2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has also been determined, providing insight into the conformational properties of these di-substituted compounds. nih.gov

| Compound/Analogue Class | Substitution Pattern | Target/Activity | Key Findings | Reference(s) |

| INT131 Analogues | Br at 4-position of the 2,4-dichlorobenzene ring | PPARγ Agonism | Higher affinity and transcriptional activity due to potential halogen bonding and improved packing. | nih.govnih.gov |

| Anti-influenza Agents | Additional F or Cl substitutions | Influenza Virus Inhibition | 3- to 5-fold increase in inhibitory potency. | nih.gov |

| Carbonic Anhydrase Inhibitors | 2-Cl or 2-Br on the benzenesulfonamide ring | Carbonic Anhydrase Inhibition | Halogen atom orients the ring in the active site, influencing affinity and selectivity. | nih.gov |

| Aniline Analogues | 3-Cl and 3-CF3 | Antiviral Activity | Demonstrated much better antiviral potencies. | nih.gov |

Alkyl groups, though simple in structure, can significantly influence a drug's pharmacological profile by affecting its lipophilicity, metabolic stability, and steric interactions with the target. omicsonline.org In benzenesulfonamide analogues, the effects of methyl and other alkyl groups are highly dependent on their position and the specific biological target.

In the optimization of a benzenesulfonamide series for antileishmanial activity, it was discovered that a 4-methyl group on the parent aromatic ring was not essential for activity. rsc.org Its removal allowed for a desirable reduction in lipophilicity and eliminated a potential site of metabolism. rsc.org Conversely, in another study focused on antiviral agents, the addition of extra substitution groups such as methyl generally resulted in reduced activity. nih.gov

From a synthetic perspective, the electronic effects of substituents are also important. During the synthesis of benzenesulfinamides, it was observed that electron-donating groups, such as alkyls, in the para-position of the aryl ring led to higher product yields compared to electron-withdrawing groups. nih.gov However, steric hindrance from an ortho-methyl group was found to slightly decrease the reaction yield, highlighting the steric influence of even small alkyl groups. nih.gov The crystal structure of 2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide further illustrates the structural impact of such substitutions. nih.gov

| Compound/Analogue Class | Alkyl Substitution | Target/Activity | Key Findings | Reference(s) |

| Antileishmanial Agents | 4-Methyl | Leishmania spp. | Found to be non-essential for activity; its removal reduced lipophilicity. | rsc.org |

| Antiviral Agents | General methyl substitution | Influenza Virus | Generally led to reduced antiviral activity. | nih.gov |

| Benzenesulfinamide Synthesis | Para-alkyl groups | Chemical Synthesis | Electron-donating alkyl groups resulted in higher reaction yields. | nih.gov |

| Benzenesulfinamide Synthesis | Ortho-methyl group | Chemical Synthesis | Steric hindrance slightly decreased reaction yield. | nih.gov |

A diverse array of heterocyclic moieties has been successfully appended to the benzenesulfonamide core, leading to compounds with a broad spectrum of therapeutic activities:

Thiazole and Thiadiazole : A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated significant antidiabetic properties. nih.gov In oncology, 4-thiazolone-based benzenesulfonamides have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumors. rsc.org Furthermore, derivatives containing an N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide moiety were identified as potential therapeutic agents for glioblastoma. tuni.fi

Quinoline (B57606) : The quinoline ring is a key component of the potent PPARγ partial agonist INT131. nih.gov In a different context, (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide emerged as a powerful inhibitor of the glyoxalase-I enzyme. tandfonline.com Additionally, benzenesulfonohydrazides linked to a quinoline ring have shown promise as anti-mycobacterial agents. rsc.org

Pyridine (B92270) : To enhance potency and metabolic stability in anti-influenza drug candidates, aminopyridine analogues were synthesized. nih.gov Like quinoline, pyridine has also been used in benzenesulfonohydrazide (B1205821) conjugates to create compounds with anti-mycobacterial activity. rsc.org

Imidazole (B134444) : The strategic placement of an imidazole ring can have profound effects on activity. In one study, the migration of a methylene (B1212753) imidazole substituent on the benzenesulfonamide scaffold led to a switch in function, resulting in a compound with AT2 receptor antagonist activity. frontiersin.org

Other Heterocycles : A variety of other heterocyclic systems have been explored. Isatin-linked benzenesulfonamides were synthesized as carbonic anhydrase inhibitors. nih.gov For the development of multi-target antidiabetic agents, scaffolds featuring pyrazole, oxazole, diazepine, or triazepine rings were grafted onto a sulfonamide core. nih.gov

| Incorporated Heterocycle | Biological Activity/Target | Example/Finding | Reference(s) |

| Thiazole | Antidiabetic | N-(4-phenylthiazol-2-yl)benzenesulfonamides showed hypoglycemic activity. | nih.gov |

| Thiazole/Thiazolone | Anticancer (CA IX Inhibition) | 4-Thiazolone-based benzenesulfonamides were evaluated as CA IX inhibitors. | rsc.org |

| Thiadiazole | Anticancer (Glioblastoma) | N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives showed anti-GBM potential. | tuni.fi |

| Quinoline | PPARγ Agonism | A key moiety in the structure of the partial agonist INT131. | nih.gov |

| Quinoline | Enzyme Inhibition (Glyoxalase-I) | (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide was a potent inhibitor. | tandfonline.com |

| Pyridine | Antiviral (Anti-influenza) | Aminopyridine analogues were synthesized to increase potency and metabolic stability. | nih.gov |

| Imidazole | AT2 Receptor Antagonism | Migration of a methylene imidazole substituent conferred antagonist activity. | frontiersin.org |

Influence of Sulfonamide Linker Modifications

The sulfonamide linker (-SO2-NH-) is not merely a passive connector but an active pharmacophoric element. Its chemical environment and conformational properties are critical to the biological activity of the entire molecule. Modifications to the nitrogen atom and the conformational flexibility of the bridge itself are key areas of SAR exploration.

Substituting the hydrogen on the sulfonamide nitrogen with alkyl or aryl groups directly impacts the linker's hydrogen-bonding capacity, steric profile, and reactivity. This modification can be used to fine-tune the molecule's interaction with its target and improve its drug-like properties.

The synthesis of N-alkyl sulfonamides from polycyclic hydrocarbon scaffolds has yielded compounds with potent anticancer activity, in some cases exceeding that of known agents. rsc.org This demonstrates that N-alkylation can be a productive strategy for enhancing biological efficacy. The steric bulk of the N-alkyl group is a critical factor; a detailed study on the base-induced rearrangement of N-alkyl arylsulfonamides systematically investigated the influence of different alkyl groups (e.g., methyl, ethyl, isopropyl) on the reaction's outcome. nih.gov

Furthermore, the development of N-acyl-N-alkyl/aryl sulfonamide (NASA/ArNASA) chemistry for the covalent modification of proteins highlights the importance of N-substituents in modulating reactivity. acs.org In this system, attaching aromatic substituents directly to the sulfonamide nitrogen allows for the tuning of the warhead's electronic profile and stability, which in turn affects the kinetics and efficiency of its reaction with protein targets. acs.org

| Modification Type | Compound Class | Application/Finding | Key Insight | Reference(s) |

| N-Alkylation | Polycyclic Aromatic Sulfonamides | Anticancer Activity | Resulted in compounds with high potency against mammalian cell lines. | rsc.org |

| N-Alkylation (varied steric bulk) | Orthogonally Protected Arylsulfonamides | Chemical Rearrangement | The size of the N-alkyl group significantly influenced the reaction pathway and efficiency. | nih.gov |

| N-Arylation | N-acyl-N-aryl sulfonamides (ArNASAs) | Protein Modification | Aromatic substituents on the nitrogen modulate the reactivity and stability of the molecule. | acs.org |

The three-dimensional structure and flexibility of the sulfonamide bridge are paramount to a molecule's ability to adopt the correct orientation for binding to its biological target. It is now well-recognized that the biological activity of sulfonamides is often dominated by these conformational effects. researchgate.netnih.gov

Quantum mechanics calculations and X-ray crystallography have revealed crucial details about the geometry of the sulfonamide linker. researchgate.net The sulfonyl group can act as a "conformational scaffold," stabilized by weak intramolecular C–H⋯O interactions that influence the mutual orientation of attached aromatic fragments. researchgate.net Specific torsional angles are often preferred. For instance, studies have shown that the S-N bond is frequently oriented nearly perpendicular to the plane of the benzene ring. nih.gov

Furthermore, non-covalent interactions involving the sulfonamide bridge can play a significant role. Through-space NH–π interactions, where the sulfonamide N-H group interacts with the π-system of a nearby aromatic ring, can stabilize the molecule's conformation. researchgate.netvu.nl The strength of this interaction is influenced by substituents on the aromatic ring; electron-donating groups create a more electron-rich π-system, leading to stronger NH–π interactions and affecting properties such as the acidity of the sulfonamide proton. vu.nl Understanding these subtle conformational preferences and intramolecular forces is essential for the rational design of new and more effective sulfonamide-based drugs. researchgate.net

| Conformational Feature | Description | Impact on Activity | Reference(s) |

| Torsional Angles | Preferred rotation around the S-C and S-N bonds. | The S-N bond is often found to be nearly perpendicular to the attached benzene ring, defining the spatial relationship of the substituents. | researchgate.netnih.gov |

| Intramolecular Interactions | Weak C–H⋯O hydrogen bonds involving the sulfonyl oxygens. | Stabilizes the overall conformation, acting as a "conformational scaffold." | researchgate.net |

| NH–π Interactions | Interaction between the sulfonamide N-H and an adjacent aromatic ring. | Stabilizes the molecule and influences physicochemical properties like acidity. | researchgate.netvu.nl |

| Overall Conformation | The 3D shape and flexibility of the linker. | Considered a dominant factor in determining the biological activity of sulfonamides. | researchgate.netnih.gov |

Side Chain Variations and Their Pharmacological Implications

Varying the alkyl and aralkyl chains on the sulfonamide nitrogen can lead to diverse biological activities. While direct SAR studies comparing N-methyl, N-hydroxypropyl, and N-phenethyl on the 2,4-dichlorobenzenesulfonamide (B1301883) core are not extensively documented in publicly available research, broader studies on related structures illustrate the importance of these substitutions.

For instance, a study on a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides investigated their antibacterial and lipoxygenase inhibitory activities. nih.gov In this series, the nature of the N-substituent was critical for activity. The parent compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, and its N-(2-bromoethyl) analogue showed inhibitory potential against Bacillus subtilis. nih.gov However, attaching other alkyl or aralkyl groups, such as N-(3-phenylpropyl) or N-(4-chlorobenzyl), resulted in a loss of activity against this bacterial strain. nih.gov

Conversely, for lipoxygenase inhibition, the aralkyl chains were found to be beneficial. The N-(3-phenylpropyl) and N-(4-chlorobenzyl) derivatives were identified as the most effective inhibitors of the lipoxygenase enzyme within the tested series, whereas other analogues showed low inhibitory potential. nih.gov This demonstrates that even within the same series of compounds, different side chains can confer selectivity for different biological targets. The N-hydroxypropyl substituent is another modification of interest, potentially increasing hydrophilicity and altering interactions with target enzymes. ontosight.ai

These findings highlight a key principle in SAR: modifications to the N-substituent of the benzenesulfonamide core can drastically and selectively alter pharmacological effects, switching activity from antibacterial to enzyme inhibition based on the nature of the attached alkyl or aralkyl group.

| Compound | N-Substituent | Antibacterial Activity (IC50, µg/mL) vs. B. subtilis | Lipoxygenase Inhibition (IC50, µM) |

|---|---|---|---|

| N-(2-bromoethyl) analogue | -CH2CH2Br | 11.46 ± 0.90 | Low Activity |

| N-(3-phenylpropyl) analogue | -(CH2)3C6H5 | Inactive | 85.79 ± 0.48 |

| N-(4-chlorobenzyl) analogue | -CH2C6H4Cl | Inactive | 89.32 ± 0.34 |

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores—structural units with known biological activity—into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mechanism of action that can overcome drug resistance.

The combination of the benzenesulfonamide moiety with a chalcone (B49325) (1,3-diaryl-2-propen-1-one) scaffold has yielded numerous hybrids with significant anticancer properties. Chalcones themselves are known for a wide range of biological activities, and when linked to a sulfonamide, the resulting hybrids often exhibit potent cytotoxicity against various cancer cell lines.

Research has demonstrated that the substitution pattern on the aryl rings of the chalcone moiety is crucial for the anticancer activity of these hybrids. For example, a series of chalcone-sulfonamide hybrids were synthesized and evaluated for their cytotoxic effects. One compound, featuring a 4-chloro substituent on one of the chalcone's phenyl rings, exhibited remarkable growth inhibitory (GI50) values, particularly against leukemia (K-562, GI50 = 0.57 µM) and melanoma (LOX IMVI, GI50 = 1.28 µM) cell lines. Many of these chalcone-sulfonamide hybrids have also shown promising activity against Mycobacterium tuberculosis.

The effectiveness of these hybrids is often attributed to the α,β-unsaturated ketone system of the chalcone pharmacophore, which can act as a Michael acceptor and interact with biological nucleophiles. The sulfonamide portion can engage in hydrogen bonding and hydrophobic interactions within the binding sites of target enzymes, such as carbonic anhydrases, which are often overexpressed in tumors.

| Compound | Chalcone Ring B Substituent | Anticancer Activity (GI50, µM) | Target Cell Line |

|---|---|---|---|

| Hybrid 1 | 4-H | >100 | Leukemia (K-562) |

| Hybrid 2 | 4-Cl | 0.57 | Leukemia (K-562) |

| Hybrid 3 | 4-CH3 | 14.4 | Leukemia (K-562) |

| Hybrid 4 | 4-OCH3 | >100 | Leukemia (K-562) |

| Hybrid 5 | 4-Cl | 1.28 | Melanoma (LOX IMVI) |

Stereochemical Considerations and the Role of Chiral Centers in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining pharmacological activity. Biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with the different stereoisomers (enantiomers or diastereomers) of a chiral drug. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even cause adverse effects. mdpi.com

While 2,4-dichloro-N-methylbenzenesulfonamide itself is an achiral molecule, analogues can be designed to contain one or more chiral centers. The introduction of a stereocenter can lead to enantiomers with distinct biological profiles. For example, the angiotensin II receptor antagonist Valsartan is administered as the pure (S)-enantiomer, as the (R)-enantiomer has significantly lower activity. nih.gov Similarly, the S-enantiomer of the NSAID ibuprofen (B1674241) is over 100 times more potent as a cyclooxygenase inhibitor than the R-enantiomer. nih.gov

In the context of sulfonamides, chirality can be introduced in several ways, such as by attaching a chiral side chain to the sulfonamide nitrogen or by using a chiral amine in the synthesis. mdpi.com Studies on chiral sulfonamides have shown that stereochemistry can be pivotal. For instance, in a series of sulfonamide-containing pyrone derivatives designed as HIV protease inhibitors, it was found that certain diastereoisomers were more active than others. nih.gov The synthesis of enantiomerically pure sulfonamides is therefore an important goal in medicinal chemistry to develop safer and more effective drugs. mdpi.com The different spatial arrangement of functional groups in each enantiomer leads to distinct interactions with the chiral binding pocket of the target protein, accounting for the observed differences in activity. nih.gov

Molecular Interactions and Computational Studies of 2,4 Dichloro N Methylbenzenesulfonamide Analogues

Ligand-Target Binding Interactions

The efficacy of 2,4-dichloro-N-methylbenzenesulfonamide analogues as inhibitors and modulators of biological targets is fundamentally rooted in the non-covalent interactions they form within the binding pockets of proteins. These interactions, though transient, collectively contribute to the stable binding of the ligand, dictating its orientation and, consequently, its inhibitory potential. Key among these are hydrogen bonds, hydrophobic interactions, pi-pi stacking, and coordination with metal ions.

Identification of Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of molecular recognition, and in the case of this compound analogues, they are critical for anchoring the ligand to its target protein. X-ray crystallography studies of various N-aryl derivatives of 2,4-dichlorobenzenesulfonamide (B1301883) have consistently revealed the presence of intermolecular N–H⋯O hydrogen bonds. These interactions typically occur between the sulfonamide's N-H group and an oxygen atom from a sulfonyl group of an adjacent molecule, leading to the formation of centrosymmetric dimers. This recurring structural motif highlights the importance of the sulfonamide group as both a hydrogen bond donor and acceptor.

Table 1: Examples of Hydrogen Bonding in 2,4-Dichloro-N-arylbenzenesulfonamide Analogues

| Compound | Interaction Type | Description |

|---|---|---|

| 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide | Intermolecular N–H⋯O | Connects molecules into centrosymmetric dimers. researchgate.net |

| 2,4-dichloro-N-(2-chlorophenyl)benzenesulfonamide | Intermolecular N–H⋯O | Links molecules via dimers into infinite sequences. |

| 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide | Intramolecular N–H⋯Cl | Occurs between the N-H group and an ortho-Cl atom. nih.gov |

Analysis of Hydrophobic and Pi-Pi Stacking Interactions

Alongside hydrogen bonds, hydrophobic and π-π stacking interactions play a significant role in the binding of these aromatic compounds. Hydrophobic interactions are driven by the tendency of nonpolar moieties, such as the dichlorinated benzene (B151609) ring, to be excluded from aqueous environments, leading them to associate with hydrophobic pockets in a protein. Studies on chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety have suggested that the phenyl group of the sulfonamide is likely involved in hydrophobic interactions with residues within the binding pocket of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Coordination with Metal Ions (e.g., Zinc in Carbonic Anhydrase)

A prominent mechanism of action for many benzenesulfonamide-based inhibitors is the coordination of the sulfonamide group with a metal ion in the active site of metalloenzymes. A classic example is the inhibition of carbonic anhydrases (CAs), which are zinc-containing enzymes. rsc.org The primary sulfonamide group (SO2NH2) of inhibitors binds to the Zn(II) ion in the deprotonated, anionic form (SO2NH⁻). rsc.org This coordination is typically monodentate, involving one of the nitrogen's lone pairs, and displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. rsc.org

This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as the "gatekeeper" residue Thr199. While this compound itself is an N-substituted sulfonamide, the fundamental principle of zinc binding by the sulfonamide moiety is a key consideration in the design of its analogues as carbonic anhydrase inhibitors. The nature of the substituents on the aromatic ring and the nitrogen atom can influence the pKa of the sulfonamide group, thereby affecting its ability to deprotonate and coordinate with the zinc ion.

Computational Chemistry Methodologies

To complement experimental data, computational chemistry offers powerful tools for predicting and analyzing the molecular interactions of this compound analogues. These in silico methods provide a dynamic and detailed view of the binding process at an atomic level.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of 2,4-dichlorobenzenesulfonamide derivatives and in designing new, more potent inhibitors. For instance, in the development of triazole benzene sulfonamide derivatives as inhibitors of human carbonic anhydrase IX (hCA IX), a tumor-associated isozyme, molecular docking studies were employed to predict their binding affinity and interactions within the active site.

These simulations revealed that the designed compounds exhibited favorable binding energies and established key interactions with active site residues such as Gln92, Thr200, Asn66, and His68. The docking results are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol), providing a basis for ranking potential inhibitors before their synthesis and experimental testing.

Table 2: Molecular Docking Results for Triazole Benzene Sulfonamide Derivatives Targeting hCA IX

| Compound | Predicted Bioactivity (log units) | AutoDock Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Designed Compound 1 | 9.13 | -8.1 | Gln92, Thr200, Asn66, His68 |

| Designed Compound 2 | 9.65 | -8.2 | Gln92, Thr200, Asn66, His68 |

| Designed Compound 20 | 10.05 | -8.1 | Gln92, Thr200, Asn66, His68 |

| Designed Compound 24 | 10.03 | -8.3 | Gln92, Thr200, Asn66, His68 |

| Designed Compound 27 | 10.104 | -9.2 | Gln92, Thr200, Asn66, His68 |

Data sourced from a study on triazole benzene sulfonamide derivatives as hCA IX inhibitors.

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the conformational stability of the predicted binding mode and to gain deeper insights into the behavior of the ligand in the active site.

In the study of triazole benzene sulfonamide derivatives targeting hCA IX, 100-nanosecond MD simulations were performed on the most promising compound. The stability of the ligand-protein complex was confirmed by analyzing several parameters, including the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), the number of hydrogen bonds over time, and the Solvent Accessible Surface Area (SASA). Such analyses provide crucial information on the flexibility of the complex and the persistence of key interactions, thereby validating the docking predictions and offering a more comprehensive understanding of the binding event. These simulations confirmed the stable binding of the designed inhibitor, which displayed both hydrophobic and hydrophilic interactions within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov In the context of this compound and its analogues, QSAR studies are instrumental in predicting the biological activity of novel derivatives and rationalizing their mechanisms of action. nih.gov These models are built by correlating physicochemical properties or theoretical molecular descriptors with activities such as antimicrobial, anticancer, or enzyme inhibitory potency. niscpr.res.innih.gov

The development of a QSAR model involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, including topological, geometric, electronic, and hybrid properties. slideshare.net For instance, in studies of benzenesulfonamide (B165840) derivatives, descriptors like lipophilicity (AlogP), eccentric connectivity index (ECI), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been used to build correlations with antimicrobial activity. niscpr.res.inresearchgate.net

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed for benzenesulfonamide analogues. tandfonline.comresearchgate.net These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. tandfonline.comresearchgate.net For a series of benzenesulfonamide derivatives acting as Hepatitis B Virus (HBV) capsid assembly inhibitors, robust CoMFA and CoMSIA models were developed with high predictive ability, indicated by their statistical parameters. tandfonline.com The contour maps from these models showed that hydrophobicity and the presence of electronegative groups in specific regions were crucial for agonistic activity. researchgate.net

The ultimate goal of QSAR modeling is to create statistically significant and predictive models that can guide the design of new, more potent compounds and reduce the need for extensive synthesis and costly animal testing. nih.govnih.gov

Table 1: Example of Statistical Parameters for 3D-QSAR Models of Benzenesulfonamide Derivatives

| Model | r² (Coefficient of Determination) | q² (Cross-validated r²) | r²_pred (Predictive r²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.998 | 0.625 | 0.837 | tandfonline.com |

In Silico Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational drug design strategy aimed at identifying novel molecular cores (scaffolds) that are structurally distinct from known active compounds but retain similar biological activity by preserving key pharmacophoric features. nih.govbhsai.org This technique is particularly valuable for lead optimization, as it can overcome issues associated with an existing chemical series, such as poor pharmacokinetic properties or toxicity, while potentially leading to new intellectual property. niper.gov.in The fundamental principle is to find isofunctional molecules with different backbones. nih.gov

For sulfonamide-based compounds, scaffold hopping can be employed to explore new chemical space and identify improved drug candidates. niper.gov.innih.gov The process often involves replacing a central ring system with another that maintains the crucial three-dimensional arrangement of functional groups necessary for binding to a biological target. bhsai.org For example, a phenyl motif in a drug candidate might be replaced by a pyridyl or pyrimidyl ring to enhance metabolic stability. niper.gov.in In one reported strategy, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in a significant improvement in metabolic stability and a reduction in lipophilicity for a series of kinase inhibitors. niper.gov.in

Lead optimization strategies following scaffold hopping often involve further structural modifications of the new core. For instance, in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, researchers employed a scaffold hopping approach to move from an indole (B1671886) core to an indazole framework. rsc.org Subsequent elaboration of the new indazole lead into a family of indazole-3-acylsulfonamides led to improved inhibition of both target proteins, demonstrating a successful lead optimization campaign initiated by a scaffold hop. rsc.org These computational strategies accelerate the discovery of next-generation leads with more desirable therapeutic profiles. niper.gov.in

Theoretical Determination of Molecular Interactions with Biological Targets

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov For analogues of this compound, docking studies are essential for elucidating their binding modes within the active sites of biological targets, thereby explaining their activity and guiding further design. nih.govresearchgate.net These simulations provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination bonds, that stabilize the ligand-protein complex. chemrxiv.orgrsc.org

Benzenesulfonamide derivatives have been studied as inhibitors of various enzymes, and docking has been used to understand their mechanism of action. For example, in studies of triazole benzene sulfonamide derivatives as inhibitors of human carbonic anhydrase IX (hCA IX), a tumor-associated isozyme, docking simulations revealed key interactions with active site residues like Gln92, Thr200, and Asn66. rsc.org The sulfonamide group itself is a well-established zinc-binding group in all clinically used carbonic anhydrase inhibitors, forming a coordination bond with the catalytic zinc ion in the enzyme's active site. nih.gov

In other studies, docking of novel chalcone derivatives bearing a 2,4-dichlorobenzenesulfonamide moiety revealed that their antitumor activity might be regulated through the inhibition of cysteine cathepsins. nih.gov Similarly, docking studies of sulfonamide derivatives against acetylcholinesterase (AChE) have been performed to determine their binding energies and modes, with the most active compounds showing the lowest CDOCKER energy, indicating a favorable binding interaction. nih.gov These theoretical studies are often complemented by molecular dynamics simulations, which provide a dynamic view of the ligand-protein complex, confirming the stability of the predicted binding poses and interactions over time. rsc.org

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is an indispensable experimental technique that provides atomic-resolution three-dimensional structures of molecules, including ligand-protein complexes. nih.gov For sulfonamide-based inhibitors, crystallographic analysis is the definitive method for confirming binding modes predicted by computational models and for precisely mapping the intricate network of interactions with the target protein. chemrxiv.orgresearchgate.net

Hundreds of crystal structures of sulfonamide compounds bound to various human carbonic anhydrase (CA) isozymes have been solved. nih.gov These structures consistently show the primary sulfonamide amino group forming a coordination bond with the active site Zn²⁺ ion, displacing a water molecule. nih.gov The specific orientation of the rest of the inhibitor molecule within the active site, which dictates isozyme selectivity and binding affinity, is determined by interactions with surrounding amino acid residues. nih.gov

Studies on other targets, such as the FK506-binding protein 12 (FKBP12), have also utilized X-ray crystallography to deconstruct the binding of sulfonamides and their analogues. chemrxiv.orgacs.org The co-crystal structure of a highly optimized sulfonamide ligand with FKBP12 revealed a detailed interaction network, including two hydrogen bonds (with Ile56 and Tyr82), a dipolar interaction, and a halogen-π-interaction with His87. chemrxiv.org Such high-resolution structural data are invaluable for understanding the contributions of individual atoms and functional groups to binding affinity and for the rational design of new, more potent inhibitors. researchgate.netchemrxiv.org

Furthermore, the crystal structures of 2,4-dichloro-N-arylbenzenesulfonamide analogues have been determined, providing detailed information on their molecular conformation, including the torsion angles of the C—SO₂—NH—C segment and the dihedral angles between the aromatic rings. nih.govnih.govnih.gov These structures often feature intermolecular N—H···O hydrogen bonds, which link molecules into dimers or infinite chains within the crystal lattice. nih.govnih.gov

Table 2: Crystallographic Data for an Analogue: 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₁Cl₂NO₂S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.9031 (7) | nih.gov |

| b (Å) | 14.507 (1) | nih.gov |

| c (Å) | 12.715 (1) | nih.gov |

| β (°) | 99.895 (8) | nih.gov |

| Dihedral Angle (rings) | 68.6 (1)° | nih.gov |

Future Research Directions and Pre Clinical Translational Perspectives for 2,4 Dichloro N Methylbenzenesulfonamide

Rational Design of Novel Analogues with Enhanced Target Selectivity and Potency

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the interaction of a lead compound with its biological target while minimizing off-target effects. For derivatives of 2,4-dichloro-N-methylbenzenesulfonamide, a systematic approach based on structure-activity relationships (SAR) can guide the synthesis of new analogues with improved selectivity and potency.

Key strategies include modifying the dichlorinated benzene (B151609) ring to fine-tune binding interactions. For instance, in analogues of the related compound 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, which targets Peroxisome Proliferator-Activated Receptor γ (PPARγ), substitutions at the 2- and 4-positions of the benzene ring have been shown to be critical for activity. Altering these substituents can modulate the compound's fit within the ligand-binding pocket of a target protein. An understanding of the target's three-dimensional structure allows for the design of modifications that exploit specific features of the binding site, such as introducing groups that can form additional hydrogen bonds or hydrophobic interactions to increase affinity.

Furthermore, achieving selectivity often involves exploiting subtle differences between the binding sites of related proteins. By designing analogues that preferentially bind to the intended target over other homologous proteins, the therapeutic window can be widened and the risk of off-target side effects reduced.

| Structural Modification Area | Observation | Potential Impact | Reference |

|---|---|---|---|

| Substitutions on the Dichlorobenzene Ring | Replacing or adding functional groups at positions 2 and 4 can alter binding affinity. For example, bromine at position 4 has been shown to enhance activity in certain PPARγ modulators. | Enhanced potency and better packing within the target's ligand-binding pocket. | nih.gov |

| Modification of the Sulfonamide Linker | The sulfonamide linker is often critical for maintaining the correct orientation of the aromatic rings for target engagement. | Modulating the angle and flexibility between moieties to optimize binding. | nih.gov |

| Variations in the N-substituent | The nature of the group attached to the sulfonamide nitrogen (the N-methyl group in the parent compound) significantly influences target specificity and potency. | Improved selectivity for the target enzyme or receptor over related proteins. | nih.gov |

Exploration of New Biological Targets for Dichlorobenzenesulfonamide Scaffolds

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, demonstrating its versatility in interacting with diverse biological targets. While research on this compound derivatives has focused on certain areas, there is significant potential for this scaffold to modulate the activity of other proteins implicated in disease.

One prominent area of investigation for sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. researchgate.netfrontlinegenomics.com Certain benzenesulfonamide derivatives have shown potent and selective inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, which are involved in pH regulation in hypoxic cancer cells. researchgate.netfrontiersin.org Future research could explore whether analogues of this compound can be optimized as selective inhibitors for these cancer-related enzymes.

Other potential targets for this scaffold include:

Kinases: The tropomyosin receptor kinase A (TrkA) family has been identified as a potential target for benzenesulfonamide analogues in the context of glioblastoma. mdpi.com

Proteases: Matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis, are another class of enzymes that could be targeted.

Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs is a common feature in many cancers, making them attractive targets for therapeutic intervention. mdpi.com

Systematic screening of this compound and its derivatives against diverse panels of enzymes and receptors could uncover novel biological activities and open up new therapeutic avenues.

Development of Advanced and Green Synthetic Strategies for Complex Derivatives

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, which can require harsh reagents and generate significant waste. nih.gov The future of pharmaceutical manufacturing is increasingly focused on the development of advanced and sustainable synthetic methods that are more efficient, safer, and environmentally friendly.

Green Chemistry Approaches:

Mechanosynthesis: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. A mechanochemical method has been demonstrated for the synthesis of sulfonamides from disulfides, offering a cost-effective and environmentally friendly alternative. acs.org

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a key principle of green chemistry. Facile methods for sulfonamide synthesis in water have been developed, simplifying product isolation and reducing environmental impact. elifesciences.org

Catalytic Methods: The use of novel catalysts, such as nano-Ru/Fe3O4, can enable the direct coupling of alcohols and sulfonamides, producing water as the only byproduct in a highly selective domino reaction. oup.com Transition-metal-catalyzed reactions are also being explored to overcome the limitations of traditional methods. drugbank.com

Advanced Synthetic Technologies:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction conditions, faster reaction times, and easier scalability. biorxiv.orgbrieflands.comstanford.edu This technology is particularly well-suited for optimizing the synthesis of sulfonamide libraries for drug discovery and for the large-scale manufacturing of active pharmaceutical ingredients. frontlinegenomics.comnih.gov

One-Pot Syntheses: Developing multi-step reactions that occur in a single vessel without the need to isolate intermediates can significantly improve efficiency and reduce waste. nih.gov

Adopting these advanced and green strategies will be crucial for the sustainable development and production of complex derivatives of this compound.

Integration of Omics Data in Pre-clinical Drug Discovery of Sulfonamide Compounds

The integration of large-scale biological data, known as "omics," offers a powerful approach to accelerate drug discovery and development. nih.govfda.gov For sulfonamide compounds like this compound, omics technologies can provide unprecedented insights into their mechanism of action, identify novel targets, and help predict patient responses.

Proteomics: Chemical proteomics is a powerful tool for identifying the direct molecular targets of a small molecule within a complex biological system. nih.govnih.gov By using a derivative of the sulfonamide compound as a chemical probe, researchers can isolate and identify its binding partners from cell lysates using mass spectrometry. frontlinegenomics.comnih.gov This can confirm intended targets and uncover novel off-target interactions that may contribute to efficacy or side effects. frontiersin.org

Metabolomics: This technology analyzes the global metabolic profile of cells or tissues following treatment with a compound. For sulfonamides that target metabolic enzymes, metabolomics can directly confirm the mode of action by detecting the buildup of the enzyme's substrate and a decrease in its product. researchgate.netfrontlinegenomics.com This provides a functional readout of target engagement in a physiological context.

Genomics: Genomic data can help identify patient populations that are more likely to respond to a particular drug. For example, certain genetic variations (biomarkers) in drug targets or metabolic enzymes can influence a drug's efficacy and safety profile. acs.orgnumberanalytics.com Studies have identified specific human leukocyte antigen (HLA) genes associated with hypersensitivity to some sulfonamides, highlighting the potential for using genomic screening in the future to personalize therapy and avoid adverse reactions. acs.org

Integrating these multi-omics datasets can build comprehensive models of a compound's biological effects, leading to more informed decisions in preclinical development and a higher probability of success in subsequent clinical trials. drugbank.com

Pre-clinical Optimization of Pharmacokinetic Properties (excluding human data)

A compound's efficacy is dependent not only on its potency at the target but also on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Early optimization of these properties is critical to ensure that a sufficient concentration of the drug reaches its target site of action in the body and remains there for an adequate duration.

Preclinical ADME studies are conducted using a variety of in vitro and non-human in vivo models.

In Vitro Metabolic Stability Assays: A key aspect of preclinical optimization is assessing a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver. These assays utilize subcellular fractions (like liver microsomes or S9 fractions) or intact cells (like cryopreserved hepatocytes) from preclinical species (e.g., rat, dog) to measure the rate at which the compound is metabolized. Compounds with poor metabolic stability may be cleared from the body too quickly to exert a therapeutic effect. The data from these assays guide medicinal chemists in modifying the structure of the lead compound to block sites of metabolic vulnerability, thereby improving its half-life and oral bioavailability.

Permeability and Transporter Assays: These assays predict a compound's ability to be absorbed across the intestinal wall and to penetrate target tissues. Cell-based models, such as Caco-2 cell monolayers, are used to assess permeability and to determine if the compound is a substrate for efflux transporters that can pump it out of cells, limiting its effectiveness.

In Vivo Pharmacokinetic Studies: Following promising in vitro data, studies in animal models (e.g., rodents) are conducted to determine the full pharmacokinetic profile. These studies measure drug concentrations in the blood and various tissues over time after administration, providing crucial data on oral bioavailability, clearance rate, volume of distribution, and half-life.

Through an iterative process of structural modification guided by these preclinical ADME data, analogues of this compound can be optimized to achieve a pharmacokinetic profile suitable for a successful therapeutic candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-N-methylbenzenesulfonamide, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves sulfonylation of 2,4-dichlorobenzenesulfonyl chloride with methylamine under controlled conditions (e.g., THF, 0–5°C). Intermediate purity is validated via TLC and spectroscopic methods (¹H NMR, IR). For example, analogous sulfonamide syntheses emphasize recrystallization from ethanol/water mixtures to remove unreacted reagents . Final product characterization should include mass spectrometry (MS) to confirm molecular weight and chlorine isotopic patterns .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Look for singlet peaks corresponding to the N-methyl group (~2.8–3.2 ppm) and aromatic protons split by chlorine substituents (e.g., para/meta coupling patterns) .

- IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bending (if present) near 1550 cm⁻¹ .

- MS : Validate molecular ion [M+H]⁺ and isotopic clusters for two chlorine atoms (3:2 ratio for ³⁵Cl/³⁷Cl) .

Q. How can researchers design solubility and stability studies for this compound under varying experimental conditions?

- Methodological Answer : Solubility profiles are determined in polar (DMSO, water) and nonpolar solvents (hexane) via gravimetric or UV-Vis methods. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For analogs, acidic/basic hydrolysis (pH 1–13) identifies labile groups (e.g., sulfonamide bond cleavage) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) determines bond lengths, angles, and torsion angles, resolving tautomerism or conformational isomerism. For example, in related sulfonamides, crystallography confirmed sulfonamide group planarity and chlorine substituent effects on packing . Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use common positive controls (e.g., cisplatin for cytotoxicity) and normalize cell viability protocols (MTT vs. resazurin assays).

- Structural Purity Verification : Impurities (e.g., residual solvents) can skew activity; recharacterize batches via HPLC-MS .

- Meta-Analysis : Cross-reference datasets using QSAR models to identify outliers or confounding substituent effects (e.g., chlorine position vs. logP) .

Q. How can computational methods guide the design of this compound derivatives for target-specific binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., carbonic anhydrase IX). Chlorine substituents enhance hydrophobic interactions in enzyme pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on sulfonamide H-bonding with catalytic zinc ions .

Q. What reaction mechanisms explain unexpected byproducts during sulfonamide functionalization (e.g., alkylation or acylation)?

- Methodological Answer : Byproducts often arise from competing nucleophilic attack (e.g., N- vs. O-alkylation). For example, in alkylation reactions, bulky bases (NaH) favor N-alkylation by deprotonating the sulfonamide NH, while polar solvents (DMF) may stabilize O-intermediates. Mechanistic studies using ¹³C labeling or in situ IR can track reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.